Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate
Overview
Description
“Methyl 8,8-dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate” is a chemical compound with the CAS number 1311315-62-4 . It is a useful research chemical .
Molecular Structure Analysis
This compound contains a total of 33 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.25 . It is a white to off-white solid and has a melting point of 280-283°C . Its solubility is slight in DMSO and methanol . The compound’s IUPAC name is "methyl 5,5-dioxo-4H- [1,2,4]triazolo [5,1-c] [1,2,4]benzothiadiazine-2-carboxylate" .Scientific Research Applications
Complexation of Metal Atoms
One research application of compounds structurally related to Methyl 8,8-dioxo-8¹⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²⁶]trideca-1(9),3,5,10,12-pentaene-4-carboxylate is in the complexation of metal atoms. For example, a related compound, 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene, exhibits an 11-membered ring suitable for metal complexation (Lazrak et al., 2000).
Structural Analysis and Crystallography
Another application area is in crystallography and structural analysis. Compounds with similar structures are used to study molecular conformations and crystalline structures. For instance, methyl (3S,5S,6S,10R,11R)-2-bromo-3,6-epoxy-8-iso-propyl-5-methyl-9-oxotricyclo[9.3.0.0 5,10 ]tetradeca-1,7-diene-10-carboxylate was studied for its unique ring shapes and overall hemispherical conformation (Zukerman-Schpector et al., 1997).
Synthesis of Novel Heterocyclic Systems
These compounds are also key in the synthesis of novel N- and SO2-containing bi-, tri-, and tetracyclic systems. For example, Gazieva et al. (2000) developed synthetic approaches to create such complex systems, indicating a wide range of potential applications in chemical synthesis (Gazieva et al., 2000).
Exploration of Axial Chirality
The exploration of axial chirality in reactions involving enol(ate) intermediates is another significant application. Research by Betts et al. (1999) on similar compounds delved into the base-induced cyclisation reactions and the role of axial chirality in these processes (Betts et al., 1999).
Efficient Synthesis Techniques
Efficient synthesis methods are also a key application area. For instance, Dotsenko et al. (2007) demonstrated a one-pot synthesis of 3,5,7,11-Tetraazatricyclo[7.3.1.02,7]tridec-2-ene derivatives, showcasing the potential for streamlined synthetic processes (Dotsenko et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
methyl 5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c1-18-9(15)8-11-10-13-19(16,17)7-5-3-2-4-6(7)14(10)12-8/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYREOGBZGEEEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C3=CC=CC=C3S(=O)(=O)NC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-62-4 | |
Record name | methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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